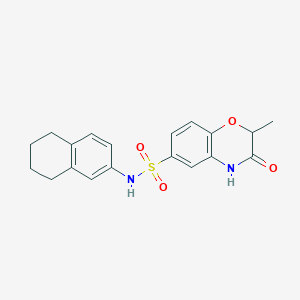

N-(2,5-difluorophenyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,5-difluorophenyl)nicotinamide (DFPYL) is a small molecule that has gained attention as a potential diagnostic tool for prostate cancer. It is a radiolabeled compound that binds to prostate-specific membrane antigen (PSMA), a protein that is highly expressed in prostate cancer cells. In

Mécanisme D'action

N-(2,5-difluorophenyl)nicotinamide binds to PSMA, a transmembrane protein that is overexpressed in prostate cancer cells. PSMA is involved in the uptake and metabolism of folate, and its expression is upregulated in prostate cancer cells to support their growth and survival. N-(2,5-difluorophenyl)nicotinamide binds to the extracellular domain of PSMA and is internalized by the cancer cells, allowing for imaging of PSMA expression levels.

Biochemical and Physiological Effects:

N-(2,5-difluorophenyl)nicotinamide is rapidly cleared from the bloodstream and excreted from the body, minimizing the risk of radiation exposure. It has shown low toxicity in preclinical studies and is well-tolerated in clinical trials. N-(2,5-difluorophenyl)nicotinamide PET/CT imaging has the potential to improve patient outcomes by providing more accurate diagnosis and staging of prostate cancer, as well as guiding treatment decisions.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2,5-difluorophenyl)nicotinamide has several advantages as a radiotracer for prostate cancer imaging. It has high sensitivity and specificity for detecting PSMA expression in prostate cancer cells, even in patients with low PSA levels. N-(2,5-difluorophenyl)nicotinamide PET/CT imaging is non-invasive and provides whole-body imaging, allowing for detection of metastatic lesions. However, there are also limitations to the use of N-(2,5-difluorophenyl)nicotinamide in lab experiments. It requires specialized equipment and expertise for synthesis and imaging, which may limit its availability and use in clinical practice. Additionally, it is a relatively new radiotracer and more research is needed to fully validate its diagnostic utility.

Orientations Futures

There are several future directions for research on N-(2,5-difluorophenyl)nicotinamide. One area of study is the development of new PSMA-targeted radiotracers with improved imaging properties and sensitivity. Another area of research is the use of N-(2,5-difluorophenyl)nicotinamide PET/CT imaging for monitoring treatment response and disease progression in prostate cancer patients. Additionally, there is potential for the use of N-(2,5-difluorophenyl)nicotinamide in other cancer types that express PSMA, such as renal cell carcinoma and glioblastoma. Further research is needed to fully understand the clinical utility of N-(2,5-difluorophenyl)nicotinamide and its potential impact on patient outcomes.

Conclusion:

In conclusion, N-(2,5-difluorophenyl)nicotinamide (N-(2,5-difluorophenyl)nicotinamide) is a promising radiotracer for imaging prostate cancer. Its high sensitivity and specificity for detecting PSMA expression in prostate cancer cells make it a valuable tool for improving the accuracy of prostate cancer diagnosis and staging. While there are limitations to its use in lab experiments, there are also several future directions for research on N-(2,5-difluorophenyl)nicotinamide, including the development of new PSMA-targeted radiotracers and the use of N-(2,5-difluorophenyl)nicotinamide PET/CT imaging for monitoring treatment response and disease progression. Further research is needed to fully understand the clinical utility of N-(2,5-difluorophenyl)nicotinamide and its potential impact on patient outcomes.

Méthodes De Synthèse

N-(2,5-difluorophenyl)nicotinamide is synthesized by a multistep process that involves the reaction of 2,5-difluorobenzoyl chloride with 3-aminopyridine to form N-(2,5-difluorophenyl)pyridin-3-amine. This compound is then reacted with nicotinic acid to form N-(2,5-difluorophenyl)nicotinamide.

Applications De Recherche Scientifique

N-(2,5-difluorophenyl)nicotinamide has been used in preclinical and clinical studies as a radiotracer for imaging prostate cancer. It has shown high sensitivity and specificity for detecting prostate cancer lesions, even in patients with low PSA levels. N-(2,5-difluorophenyl)nicotinamide PET/CT imaging has the potential to improve the accuracy of prostate cancer diagnosis and staging, as well as guide treatment decisions.

Propriétés

Nom du produit |

N-(2,5-difluorophenyl)nicotinamide |

|---|---|

Formule moléculaire |

C12H8F2N2O |

Poids moléculaire |

234.2 g/mol |

Nom IUPAC |

N-(2,5-difluorophenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C12H8F2N2O/c13-9-3-4-10(14)11(6-9)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17) |

Clé InChI |

ZXUXIULIEGKAEJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)F)F |

SMILES canonique |

C1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270582.png)

![N-[2-(2-fluorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide](/img/structure/B270583.png)

![3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid](/img/structure/B270584.png)

![3,3-Dimethyl-5-oxo-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)pentanoic acid](/img/structure/B270585.png)

![5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B270586.png)

![2-(4-Chlorophenyl)-5-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-oxadiazole](/img/structure/B270588.png)

![2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate](/img/structure/B270592.png)

![6-{[4-(1,3-Benzothiazol-2-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270594.png)

![6-{[4-(Morpholinomethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270595.png)

![N-(2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazin-10-yl)acetamide](/img/structure/B270596.png)

![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine](/img/structure/B270602.png)